molecular formula C10H9NO2 B1582847 Ethyl 2-cyanobenzoate CAS No. 6525-45-7

Ethyl 2-cyanobenzoate

Cat. No.: B1582847
CAS No.: 6525-45-7
M. Wt: 175.18 g/mol
InChI Key: RQQAJOJDAZNFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyanobenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol and the benzene ring is substituted with a cyano group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanobenzoate can be synthesized through several methods. One common method involves the reaction between phthalic acid monoamide and ethanol in the presence of pyridine and p-toluenesulfonyl chloride . Another method includes the cyanation of ethyl benzoate using cyanomethane under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, under basic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Hydrolysis: Acidic or basic conditions with water.

Major Products:

    Nucleophilic Substitution: Amides.

    Reduction: Amines.

    Hydrolysis: Benzoic acid derivatives.

Scientific Research Applications

Ethyl 2-cyanobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its ability to form various bioactive compounds.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyanobenzoate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles. In reduction reactions, the cyano group is reduced to an amine, which can then participate in further chemical transformations. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with various biological targets.

Comparison with Similar Compounds

Ethyl 2-cyanobenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It has slightly different reactivity and physical properties.

    Ethyl 4-cyanobenzoate: The cyano group is positioned at the fourth position on the benzene ring, leading to different chemical behavior and applications.

    Ethyl 2-cyanobenzoylformate: Contains an additional formyl group, making it more reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ester and cyano functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQAJOJDAZNFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288098
Record name Ethyl 2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-45-7
Record name 6525-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyanobenzoate
Reactant of Route 2
Ethyl 2-cyanobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyanobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyanobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyanobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.